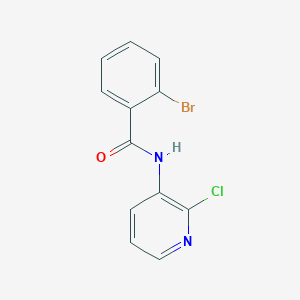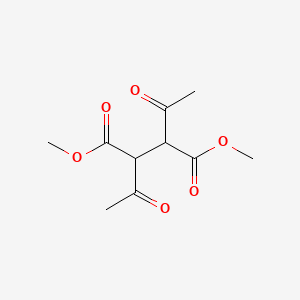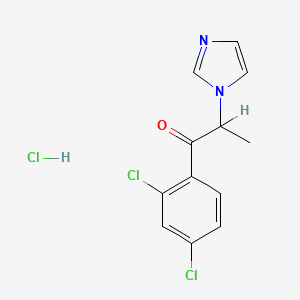
Derpanicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Derpanicate is a cholesterol inhibitor developed for the treatment of hyperlipidaemia. Its molecular formula is C46H54N8O12S2, and it has a molecular weight of 975.097. The compound was initially developed by Edmond Pharma SRL, but its preregistration was discontinued in Italy and Switzerland .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Derpanicate involves multiple steps, including the esterification of nicotinic acid with N,N’-dithio-bis(ethyleneiminocarbonylethylene) and subsequent reactions with ®-2,4-dihydroxy-3,3-dimethylbutyramide. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to maintain consistent production rates. The process would also involve rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Derpanicate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Derivatives with increased oxygen content.
Reduction: Derivatives with reduced functional groups.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying cholesterol inhibition mechanisms.
Biology: Investigated for its effects on cellular cholesterol levels and related metabolic pathways.
Medicine: Explored as a potential treatment for hyperlipidaemia and other cholesterol-related conditions.
Industry: Potential use in the development of cholesterol-lowering drugs and related pharmaceutical products.
Wirkmechanismus
Derpanicate exerts its effects by inhibiting cholesterol synthesis. It targets specific enzymes involved in the cholesterol biosynthesis pathway, leading to a reduction in overall cholesterol levels. The compound interacts with molecular targets such as HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
Vergleich Mit ähnlichen Verbindungen
Atorvastatin: Another cholesterol-lowering drug that inhibits HMG-CoA reductase.
Simvastatin: Similar mechanism of action as Derpanicate, used to lower cholesterol levels.
Rosuvastatin: A potent cholesterol inhibitor with a similar target pathway.
Uniqueness of this compound: this compound is unique due to its specific molecular structure, which allows for targeted inhibition of cholesterol synthesis with potentially fewer side effects compared to other cholesterol inhibitors. Its distinct chemical composition and stereochemistry contribute to its effectiveness and specificity in reducing cholesterol levels .
Eigenschaften
CAS-Nummer |
99518-29-3 |
|---|---|
Molekularformel |
C46H54N8O12S2 |
Molekulargewicht |
975.1 g/mol |
IUPAC-Name |
[(3R)-4-[[3-[2-[2-[3-[[(2R)-3,3-dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C46H54N8O12S2/c1-45(2,29-63-41(59)31-9-5-15-47-25-31)37(65-43(61)33-11-7-17-49-27-33)39(57)53-19-13-35(55)51-21-23-67-68-24-22-52-36(56)14-20-54-40(58)38(66-44(62)34-12-8-18-50-28-34)46(3,4)30-64-42(60)32-10-6-16-48-26-32/h5-12,15-18,25-28,37-38H,13-14,19-24,29-30H2,1-4H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58)/t37-,38-/m0/s1 |
InChI-Schlüssel |
MEFAKOINNJLWFO-UWXQCODUSA-N |
SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Isomerische SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Kanonische SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B1622941.png)

![2-[(6-Methylpyridin-2-yl)methyl]azepane](/img/structure/B1622947.png)










